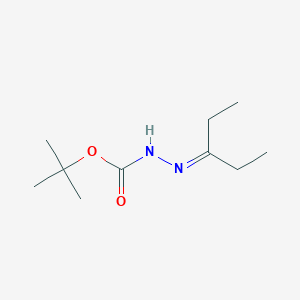
tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate: is an organic compound with the molecular formula C10H20N2O2. It is a hydrazone derivative, characterized by the presence of a tert-butyl group and a pentan-3-ylidene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage.
-
Step 1: Formation of tert-Butyl Hydrazinecarboxylate
Reagents: tert-Butyl carbazate, anhydrous ethanol
Conditions: Reflux for several hours
Product: tert-Butyl hydrazinecarboxylate
-
Step 2: Condensation with Pentan-3-one
Reagents: tert-Butyl hydrazinecarboxylate, pentan-3-one
Conditions: Room temperature, catalytic acid (e.g., acetic acid)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized hydrazone derivatives
Reduction: Hydrazine or amine derivatives
Substitution: Substituted hydrazone derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving hydrazones.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hydrazinecarboxylate
- Pentan-3-one hydrazone
- tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate
Uniqueness
tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its tert-butyl group provides steric hindrance, enhancing its stability, while the pentan-3-ylidene moiety offers unique electronic properties that influence its chemical behavior.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
tert-butyl N-(pentan-3-ylideneamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFXWDPTQUVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
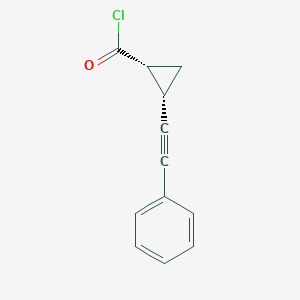
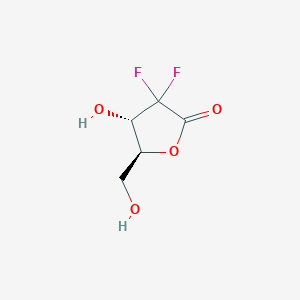
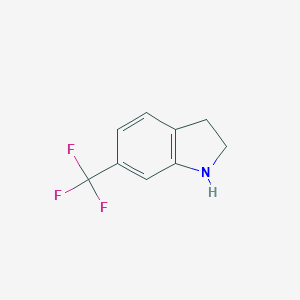
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

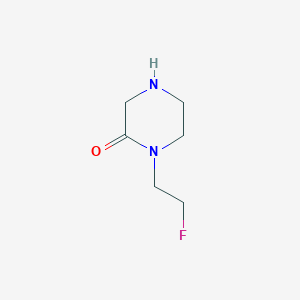
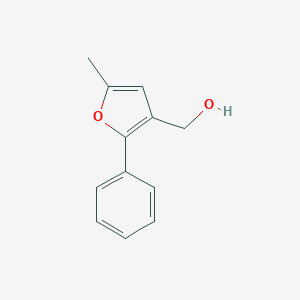
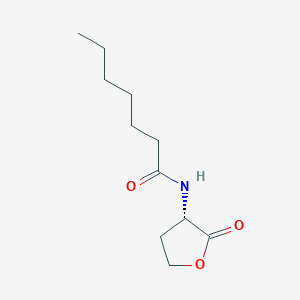
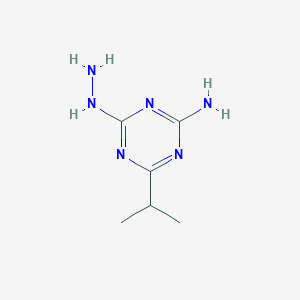

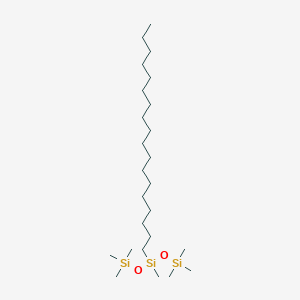
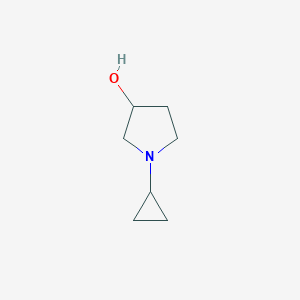
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
